5-Amino-2-methylbenzenesulfonic acid

Overview

Description

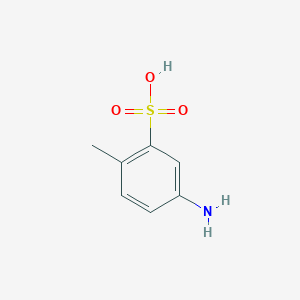

5-Amino-2-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H9NO3S. It is a white crystalline powder that is highly soluble in water, forming a clear solution. This compound is commonly used in various industries, including the dye and pharmaceutical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Amino-2-methylbenzenesulfonic acid typically involves the sulfonation of 2-methylbenzenamine (o-toluidine) with sulfuric acid, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The process may also involve purification steps like crystallization and filtration to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The amino and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, substituted benzenes, and other functionalized aromatic compounds .

Scientific Research Applications

Analytical Chemistry

5-Amino-2-methylbenzenesulfonic acid is primarily utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. It can be effectively analyzed using reverse-phase HPLC methods, where it serves as a standard or marker compound due to its distinct retention time and behavior under specific mobile phase conditions.

Key HPLC Methodology:

- Mobile Phase : Acetonitrile and water with phosphoric acid (or formic acid for mass spectrometry compatibility).

- Column Type : Newcrom R1 HPLC column.

This method allows for scalable applications in pharmacokinetics and impurity isolation, making it essential for pharmaceutical research and quality control .

Dye Manufacturing

The compound is widely used in the synthesis of azo dyes and pigments due to its amino group, which can participate in diazotization reactions. It serves as an intermediate in the production of various colorants that are vital in textiles, inks, and plastics.

Dye Production Process:

- Azo Dye Formation : The amino group of this compound can react with diazonium salts to form azo compounds, which exhibit vibrant colors suitable for commercial use.

Pharmaceutical Applications

Research indicates that this compound has potential applications in treating bacterial infections. Its structural similarity to other sulfonamide antibiotics suggests that it may possess antimicrobial properties .

Case Study 1: HPLC Method Development

A study conducted by SIELC Technologies demonstrated the effectiveness of using this compound as a standard in HPLC for analyzing pharmaceutical formulations. The study highlighted the compound's ability to provide accurate retention times and peak areas, facilitating the identification of impurities in drug samples .

Case Study 2: Dye Synthesis

In a case study focused on dye manufacturing, researchers utilized this compound to synthesize a series of azo dyes through diazotization reactions. The resulting dyes displayed excellent lightfastness and washfastness properties, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 5-Amino-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with nucleophiles. These interactions enable the compound to modify or stabilize other molecules, thereby exerting its effects .

Comparison with Similar Compounds

- 2-Amino-5-methylbenzenesulfonic acid

- 4-Amino-2-sulfotoluene

- 4-Methyl-3-sulfoaniline

Comparison: 5-Amino-2-methylbenzenesulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers better solubility in water and enhanced stability under various conditions, making it more suitable for certain applications .

Biological Activity

5-Amino-2-methylbenzenesulfonic acid, also known as p-toluidine-2-sulfonic acid or 4-amino-2-sulfotoluene, is an organic compound with the molecular formula C₇H₉NO₃S. This compound has garnered attention in various fields of research due to its potential biological activities and applications. Its unique structure, characterized by an amino group and a sulfonic acid group on a methyl-substituted benzene ring, contributes to its chemical reactivity and biological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 187.22 g/mol |

| Melting Point | Approximately 200°C |

| Boiling Point | Estimated at 500°C |

| Density | 1.3553 g/cm³ |

| Solubility | Slightly soluble in water |

| Color | Off-white to pale yellow |

| Storage Conditions | -20°C under inert atmosphere |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , which has potential applications in treating bacterial infections. A study highlighted its effectiveness against various bacterial strains, suggesting its use as a therapeutic agent in veterinary medicine for antihelmintic treatment .

Mutagenicity Studies

A significant aspect of the biological activity of this compound is its mutagenicity. Reverse mutation tests conducted on bacterial models have shown that this compound can induce mutations, raising concerns about its safety and potential carcinogenic effects . These findings necessitate further investigation into the compound's long-term effects on living organisms.

Case Studies and Applications

- Veterinary Medicine : The compound has been explored for use in veterinary antihelmintic agents, demonstrating its potential to manage parasitic infections in domestic animals .

- Dye Manufacturing : Due to its structural characteristics, this compound is utilized as a diazo component in dye production, particularly in creating vibrant colors for textiles .

- Chemical Synthesis : Its role as an intermediate in organic synthesis has been documented, where it serves as a building block for more complex chemical structures.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-5-methylbenzenesulfonic acid | C₇H₉NO₃S | Different position of amino group; used in dyes |

| p-Toluidine | C₇H₉N | Parent compound; lacks sulfonic acid functionality |

| 4-Aminobenzenesulfonic acid | C₆H₇NO₃S | Sulfonated derivative of aniline; used in dye production |

| 3-Aminobenzenesulfonic acid | C₆H₇NO₃S | Similar structure but different substitution pattern; used similarly in dye chemistry |

The distinct substitution pattern of this compound influences its reactivity and biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-amino-2-methylbenzenesulfonic acid, and how are they experimentally determined?

- Answer : The compound (CAS 118-88-7, C₇H₉NO₃S, MW 187.21) is characterized via:

- Melting Point (mp) : >300°C (common for sulfonic acids; confirmed via differential scanning calorimetry) .

- Solubility : Slightly soluble in aqueous acid and DMSO, requiring sonication or heating for dissolution .

- Spectroscopy : UV-Vis (λmax ~260 nm in acidic media) and NMR (¹H/¹³C) verify aromatic protons, sulfonic acid group, and methyl substitution. LC-MS with electrospray ionization confirms molecular ion peaks .

Q. What synthetic routes are used to prepare this compound, and what are critical reaction parameters?

- Answer : Common methods include:

- Sulfonation of Anthraquinone Derivatives : Reacting 1,4-bis[(4-methylphenyl)amino]anthraquinone with fuming sulfuric acid under controlled temperature (50–70°C). Excess sulfonating agent ensures disulfonation, but isomer formation requires purification .

- Direct Sulfonation of Toluene Derivatives : Nitration followed by sulfonation and reduction. Key parameters:

Q. How is purity assessed, and what contaminants are typical in synthesized batches?

- Answer :

- HPLC : Reverse-phase C18 column with gradient elution (0.1% ammonium acetate in acetonitrile/water). Detect intermediates like 2-amino-5-methylbenzenesulfonic acid (retention time ~8.2 min) and isomers (e.g., o,m-isomer at ~10.5 min) .

- TLC : Silica gel plates (ethyl acetate/methanol/water, 7:2:1); Rf ~0.4 under UV 254 nm.

Common impurities include monosulfonated byproducts (<1%) and anthraquinone residues (<0.5%) .

Advanced Research Questions

Q. How can reverse-phase liquid chromatography (RP-LC) resolve isomeric impurities in this compound?

- Answer :

- Column : Octadecylsilanized silica (C18, 5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient from 10% to 40% acetonitrile in 0.1 M ammonium acetate (pH 4.5) over 25 min.

- Detection : UV at 254 nm.

- Isomer Separation :

| Isomer | Retention Time (min) | Relative Abundance (%) |

|---|---|---|

| o,o-isomer (target) | 12.3 | 85–90 |

| o,m-isomer | 14.1 | 5–8 |

| m,m-isomer | 16.8 | 2–4 |

| Recovery rates for isomers range 96.8–103.8% . |

Q. What experimental strategies address discrepancies in sulfonation efficiency across studies?

- Answer : Contradictions arise from:

- Reagent Purity : Oleum (SO₃ content >20%) ensures complete sulfonation. Lower SO₃ yields monosulfonated byproducts.

- Temperature Control : Exothermic sulfonation requires cooling to <70°C to avoid decomposition.

- Isomer Ratios : Kinetic vs. thermodynamic control alters o,o- vs. o,m-isomer distribution. High-temperature prolonged reactions favor o,o-isomer (thermodynamic product) .

Mitigation: Optimize reaction time/temperature via DOE (design of experiments) and validate with LC-MS .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Answer :

- pH Stability Study : Prepare solutions in buffers (pH 2–12), incubate at 25°C/40°C for 48 hr. Monitor degradation via HPLC:

| pH | % Degradation (40°C) | Major Degradant |

|---|---|---|

| 2 | <1% | None |

| 7 | 3% | Sulfonate hydrolysis products |

| 12 | 15% | Oxidized quinone derivatives |

- Thermal Stability : TGA/DSC shows decomposition onset at 280°C. Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Q. Methodological Notes

Properties

IUPAC Name |

5-amino-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKFTWHPLMMNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044523 | |

| Record name | 5-Amino-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenesulfonic acid, 5-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

118-88-7 | |

| Record name | 5-Amino-2-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-methylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methylbenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 5-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Amino-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminotoluene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G90628U043 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.